3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea
Description
Properties
IUPAC Name |
1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-21(2,3)17-12-15(13-18(19(17)26)22(4,5)6)14-23-25-20(27)24-16-10-8-7-9-11-16/h7-14,26H,1-6H3,(H2,24,25,27)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOWXMFJCBIBB-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with N-phenylthiosemicarbazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, and requires an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thiourea moiety and a di-tert-butyl-4-hydroxyphenyl group, contributing to its unique chemical behavior. Its molecular formula is C_{20}H_{26N_2O and it has significant antioxidant properties due to the hydroxyl group on the aromatic ring.
Antioxidant Applications
1. Antioxidant Activity:
The compound is part of a class of synthetic phenolic antioxidants, which are widely used in various industries, particularly in plastics and food preservation. Research has demonstrated that compounds similar to 3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea can effectively inhibit lipid peroxidation and scavenge free radicals, thereby preventing oxidative damage in biological systems .
2. Mechanisms of Action:
Studies indicate that the antioxidant activity is attributed to the ability of the hydroxyl group to donate protons, stabilizing free radicals. This mechanism is crucial in protecting cellular components from oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .
Pharmaceutical Applications
1. Drug Development:
The compound's structural characteristics make it a candidate for drug development. Its ability to modulate biological pathways through antioxidant action suggests potential therapeutic uses in conditions related to oxidative stress. For instance, derivatives of this compound have shown promise in preclinical studies for their protective effects against neurodegenerative diseases .
2. Case Studies:
A study involving rat models highlighted the pharmacokinetics and metabolism of related compounds, revealing that certain metabolites could serve as biomarkers for human exposure to these antioxidants. The research established a correlation between exposure levels and protective effects against renal oxidative damage .
Environmental Impact
1. Environmental Contaminants:
Research has identified that synthetic phenolic antioxidants like this compound can accumulate in environmental matrices, raising concerns about their long-term ecological effects. Studies have been conducted to assess human exposure through environmental pathways, indicating significant presence in both indoor and outdoor environments .
2. Biodegradation Studies:
Investigations into the biodegradation of these compounds have shown that they can persist in the environment, necessitating further research into their ecological impacts and potential remediation strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which may contribute to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
N-phenylthiosemicarbazide: Another precursor used in the synthesis.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A related compound with similar antioxidant properties.
Uniqueness
3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea is unique due to its combination of a phenolic group and a thiourea moiety, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 307.46 g/mol. The structure features a thiourea moiety linked to a phenolic compound, which is known for its antioxidant properties.
Antioxidant Properties
The antioxidant activity of compounds containing the 3,5-di-tert-butyl-4-hydroxyphenyl group is well-documented. Studies indicate that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. For instance, derivatives of 3-tert-butyl-4-hydroxyanisole (BHA) have shown significant antioxidant effects in various biological systems .
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-tert-butyl-4-hydroxyanisole | 15 | Scavenges free radicals |
| 2,6-di-tert-butylphenol | 10 | Inhibits lipid peroxidation |
| This compound | TBD | Potentially similar to BHA derivatives |
Anticancer Activity
Research has suggested that compounds similar to this compound exhibit anticancer properties. For example, studies using BALB/3T3 cells demonstrated that certain phenolic antioxidants can initiate cell transformation in the presence of tumor promoters like TPA . The mechanism appears to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Cell Transformation Assay
In a study assessing the initiating activity of various phenolic compounds, it was found that treatment with 30 µg/ml of BHA plus TPA resulted in a significant increase in transformed foci compared to controls. This suggests that while some antioxidants may have protective roles, they can also contribute to cellular transformation under specific conditions .
Toxicity and Safety Profile
While the antioxidant properties are beneficial, it is crucial to evaluate the safety profile of such compounds. Some studies have indicated that certain tert-butyl phenolic antioxidants may act as endocrine disruptors and could potentially lead to adverse health effects including liver damage and allergic reactions . Therefore, comprehensive toxicity assessments are necessary for any therapeutic applications.
Table 2: Toxicity Profiles of Related Compounds
| Compound | Toxicity Level | Observations |
|---|---|---|
| 2,6-di-tert-butylphenol | Moderate | Potential endocrine disruption |
| Tert-butyl hydroquinone | Low | Antioxidant with protective effects |
| This compound | TBD | Requires further study |
Q & A
Q. What are the recommended synthetic routes and purification challenges for this thiourea derivative?
The synthesis typically involves a Schiff base reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 1-phenylthiourea, followed by condensation under acidic or basic conditions. Key challenges include:
- Byproduct formation : Competing reactions (e.g., oxidation of the phenolic hydroxyl group) require inert atmospheres and low-temperature conditions .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol is used to isolate the product. Impurities often arise from unreacted starting materials or tautomeric forms of the thiourea moiety .
Q. How can researchers confirm structural integrity and purity without commercial analytical data?
When supplier data (e.g., Sigma-Aldrich’s disclaimer on analytical validation ) is unavailable, use:
- Spectroscopy : ¹H/¹³C NMR to verify the imine (C=N) peak (~8.5–9.0 ppm) and thiourea (N–H) protons (~10–12 ppm).
- Mass spectrometry : High-resolution MS to confirm the molecular ion ([M+H]⁺ expected at m/z ~470).
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···S or O–H···N interactions) to validate the E-configuration .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal structure influence bioactivity?
The 3,5-di-tert-butyl-4-hydroxyphenyl group stabilizes intramolecular hydrogen bonds (e.g., O–H···N), which rigidify the molecule and enhance binding to targets like enzymes or receptors. X-ray studies of analogous thioureas show:
- Planar conformation : Facilitates π-π stacking with aromatic residues in active sites.
- Solvent accessibility : The tert-butyl groups create hydrophobic pockets, affecting solubility and membrane permeability .
Q. What methodologies resolve contradictions between in vitro and in vivo activity data?
Discrepancies often arise from:
- Bioavailability : Poor solubility due to hydrophobic tert-butyl groups. Use pharmacokinetic assays (e.g., Caco-2 permeability) to assess absorption.
- Metabolic stability : Phase I/II metabolism (e.g., hydroxylation of the phenyl ring) may deactivate the compound. Employ liver microsome assays to identify metabolites .
- Experimental design : Control for redox-active environments (the phenolic group may act as an antioxidant, skewing cytotoxicity results) .
Q. How can computational modeling predict target interactions and optimize activity?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., tyrosinase or COX-2). Focus on the thiourea moiety’s hydrogen-bonding capacity and the phenolic group’s redox activity.
- QSAR : Correlate substituent effects (e.g., tert-butyl size) with IC₅₀ values from enzyme inhibition assays. Validate models with leave-one-out cross-validation .
Q. What strategies assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC. The phenolic hydroxyl group is prone to oxidation at neutral pH.
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light sensitivity : UV-Vis spectroscopy to detect photoisomerization of the E-configuration .
Contradiction Analysis in Pharmacological Studies
Q. How should researchers address conflicting reports on antioxidant vs. pro-oxidant effects?
The 4-hydroxyphenyl group can act as both a radical scavenger (antioxidant) and a redox-cycling agent (pro-oxidant). To clarify:
- Assay selection : Use multiple assays (e.g., DPPH for radical scavenging and ROS generation assays in cellular models).
- Concentration gradients : Test doses from 1–100 μM. Pro-oxidant effects often dominate at higher concentrations due to metal ion interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
